(2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine is a complex organic compound characterized by its unique aziridine ring structure. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The presence of the phenyldiazenyl group adds further complexity and potential for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine typically involves the reaction of appropriate aziridine precursors with diazonium salts. One common method includes the reaction of 2,3-dimethylaziridine with a diazonium salt derived from aniline under controlled temperature and pH conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions are common due to the presence of the aziridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the aziridine ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aziridine oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
(2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phenyldiazenyl group may also contribute to the compound’s bioactivity by participating in electron transfer reactions.
Comparison with Similar Compounds
Similar Compounds
Aziridine: The parent compound with a simpler structure.
N-Phenylaziridine: Similar structure but lacks the dimethyl groups.
Diaziridine: Contains two nitrogen atoms in the ring.
Uniqueness
(2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine is unique due to the combination of the aziridine ring with the phenyldiazenyl group, which imparts distinct chemical reactivity and potential bioactivity. The stereochemistry (2R,3S) further adds to its uniqueness, influencing its interactions with other molecules.
Properties
CAS No. |
61268-03-9 |
---|---|
Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
[(2R,3S)-2,3-dimethylaziridin-1-yl]-phenyldiazene |
InChI |
InChI=1S/C10H13N3/c1-8-9(2)13(8)12-11-10-6-4-3-5-7-10/h3-9H,1-2H3/t8-,9+,13? |
InChI Key |
LOHRJHDQPYBUNV-PHXKMMTBSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](N1N=NC2=CC=CC=C2)C |
Canonical SMILES |
CC1C(N1N=NC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.